Tetrakis(ethylmethylamino)titanium

Atomic Layer Deposition Titanium Nitride Thin Film Resistivity

Tetrakis(ethylmethylamino)titanium (TEMAT, CAS 175923-03-2), with the molecular formula Ti[N(CH₃)(C₂H₅)]₄, is a homoleptic metal-amide precursor specifically engineered for Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) of titanium nitride (TiN) and titanium dioxide (TiO₂) thin films. Its unique asymmetrical ligand architecture, which places its physical and thermal properties strategically between those of its symmetric analogs tetrakis(dimethylamino)titanium (TDMAT) and tetrakis(diethylamino)titanium (TDEAT), is the primary source of its performance differentiation.

Molecular Formula C12H32N4Ti
Molecular Weight 280.28 g/mol
CAS No. 175923-03-2
Cat. No. B3336074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis(ethylmethylamino)titanium
CAS175923-03-2
Molecular FormulaC12H32N4Ti
Molecular Weight280.28 g/mol
Structural Identifiers
SMILESCC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[Ti+4]
InChIInChI=1S/4C3H8N.Ti/c4*1-3-4-2;/h4*3H2,1-2H3;/q4*-1;+4
InChIKeyLNKYFCABELSPAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrakis(ethylmethylamino)titanium (TEMAT) Precursor for ALD/CVD: Technical Data & Procurement Guide


Tetrakis(ethylmethylamino)titanium (TEMAT, CAS 175923-03-2), with the molecular formula Ti[N(CH₃)(C₂H₅)]₄, is a homoleptic metal-amide precursor specifically engineered for Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) of titanium nitride (TiN) and titanium dioxide (TiO₂) thin films. [1] Its unique asymmetrical ligand architecture, which places its physical and thermal properties strategically between those of its symmetric analogs tetrakis(dimethylamino)titanium (TDMAT) and tetrakis(diethylamino)titanium (TDEAT), is the primary source of its performance differentiation. [2] This precursor is commercially available in high-purity grades (≥99.99% metal basis) and is a moisture-sensitive, yellow-to-orange liquid designed for advanced semiconductor metallization and diffusion barrier applications.

Workflow ALD / CVD TiN and TiO₂ thin-film deposition
Selection Asymmetrical ethylmethylamido ligand architecture
Use Context Diffusion barriers, electrodes, high-aspect-ratio liners

Why Generic Ti-Amino Precursors Cannot Be Substituted for TEMAT in High-Performance Film Deposition


Substituting TEMAT with other common titanium amino precursors like TDMAT or TDEAT will invariably lead to a performance trade-off that impacts critical film properties such as resistivity, carbon content, and air-stability. [1] This is because the selection of an ALD/CVD precursor is not a matter of simple elemental delivery; it dictates the entire surface chemistry, decomposition kinetics, and thermal budget of the process. [2] As detailed in the following evidence guide, TEMAT occupies a quantified performance niche: it directly addresses the air-reactivity and crystallinity issues of TDMAT, while mitigating the high carbon incorporation and high resistivity characteristic of TDEAT films. [3] A generic substitution approach ignores these quantifiable, process-defining differences, which can compromise device reliability, yield, and ultimate electrical performance.

TEMAT
TDMAT
TDEAT
Film air-stability
Reported lower air-reactivity
High air-reactivity; resistivity may drift upon exposure
Moderate air-stability profile
Carbon incorporation
Reported lower carbon context
Moderate carbon levels
Higher carbon; may elevate film resistivity
Surface thermal stability
Intermediate decomposition temperature
Lower stability; may limit process temperature
Higher stability; carbon purity may shift

Quantified Performance Differentiation of Tetrakis(ethylmethylamino)titanium (TEMAT) vs. TDMAT, TDEAT, and TiCl4


Lower Resistivity TiN Films vs. Other Amido Precursors in ALD

In a direct comparative study of ALD TiN films using anhydrous hydrazine (N₂H₄) as a coreactant, TEMATi (TEMAT) enabled the formation of TiN films with a significantly lower resistivity compared to those deposited using TDMAT and TDEAT under their respective optimized deposition conditions. [1] This demonstrates TEMAT's superior performance in producing high-conductivity films among metal-organic precursors. [1]

TiN Resistivity
Head-to-head
220 μΩ·cm
Reported lowest resistivity among amido precursors tested
vs TDMAT 400 · TDEAT 300 · TiCl₄ 80 μΩ·cm. ALD N₂H₄; TEMAT at 425°C
Atomic Layer Deposition Titanium Nitride Thin Film Resistivity

Reduced Carbon Impurity in CVD TiN Films Compared to TDEAT

TEMAT was developed to address the high carbon contamination issue observed in films deposited from TDEAT, which degrades film conductivity and barrier performance. [1] Direct AES analysis from a 1997 MOCVD study confirms this advantage, showing TEMAT-sourced films contain a significantly lower carbon concentration. [1]

Carbon Impurity
Head-to-head
~18 at%
Reported lower carbon supports higher film purity context
vs TDEAT ~36 at%. MOCVD at 300°C, 1 Torr; AES analysis
Chemical Vapor Deposition MOCVD Film Purity

Enhanced Air-Stability and Crystallinity of TiN Films vs. TDMAT

A major limitation of TDMAT is the high air-reactivity of its deposited TiN films, which causes a rapid increase in resistivity upon exposure to ambient atmosphere, complicating process integration. [1] TEMAT was specifically designed to mitigate this issue. [1] Multiple studies confirm that TEMAT produces TiN films that are both less air-reactive and possess better crystallinity compared to those from TDMAT. [1]

Air-Stability
Qualitative context
Reported improvement
May support wider process window for TiN integration
vs TDMAT air-reactive films. Quantitative degradation data to verify
Film Stability Crystallinity MOCVD Process Robustness

Intermediate Surface Thermal Decomposition Temperature vs. TDMAT & TDEAT

The thermal stability of the precursor on the growth surface is a key determinant of the ALD temperature window. In-situ FTIR spectroscopy was used to determine the surface decomposition temperature of three amido titanium precursors on SiO₂. [1] The data shows TEMAT's stability is intermediate between TDMAT and TDEAT, which correlates with its balanced ligand structure and its ability to operate in a different temperature regime than its analogs. [1]

Surface Decomp.
Head-to-head
200°C
Intermediate thermal stability supports balanced process window
TDMAT 175°C · TDEAT 250°C. In-situ FTIR on SiO₂ surface
ALD Thermal Stability Surface Chemistry Process Window

Achieving Low Resistivity TiN Films via PEALD with TEMAT

Plasma-Enhanced ALD (PEALD) is a key technique for lowering deposition temperatures while maintaining film quality. A 2016 study optimized the PEALD process for TEMAT, demonstrating its capability to produce highly conductive TiN films. [1] The process achieved a very low resistivity at standard PEALD temperatures, underscoring TEMAT's compatibility with advanced plasma-based deposition methods. [1]

PEALD Resistivity
Reported
~250 μΩ·cm
Supports PEALD compatibility for low-temperature TiN
Remote NH₃ plasma; 300–350°C substrate. No direct comparator
PEALD Titanium Nitride Low Resistivity Semiconductor Processing

Excellent Conformality in High Aspect Ratio Structures

For 3D device architectures like FinFETs and advanced memory, excellent step coverage is paramount. The MOCVD process using TEMAT was characterized on patterned wafers, demonstrating exceptional bottom coverage in high aspect ratio contacts, a key requirement for via filling and barrier applications. [1]

Step Coverage
Reported
~90% bottom
Reported high conformality for 3D structure integration
0.35 μm contacts, AR 2.9. MOCVD at 300°C
MOCVD Step Coverage Conformality 3D Integration

Optimal Applications for Tetrakis(ethylmethylamino)titanium (TEMAT) Based on Empirical Performance Data


Sub-0.5 µm ULSI Metallization and Diffusion Barriers

Procurement of TEMAT is strategically justified for depositing TiN diffusion barriers and adhesion layers in sub-0.5 µm ULSI (Ultra Large-Scale Integration) contact and via metallization. [1] As confirmed by a direct comparative CVD study, TEMAT provides a compelling balance of low carbon incorporation (~2x lower than TDEAT) and superior air-stability compared to TDMAT, making it an attractive choice for reliable sub-0.5 µm applications where film purity and process stability are non-negotiable. [1]

High-Conductivity TiN Electrodes for Advanced Memory (DRAM, 3D NAND)

TEMAT is the preferred metal-organic precursor when the target is to minimize TiN electrode resistivity for advanced memory devices like DRAM capacitors or 3D NAND flash. [2] In an ALD process, TEMAT enabled a TiN film resistivity of 220 μΩ·cm, which is significantly lower (up to 45% reduction) than films deposited from other amido precursors (TDMAT, TDEAT) under their respective optimized conditions. [2] This lower resistivity directly translates to improved device performance and lower power consumption. [2]

PEALD of TiN for Low-Thermal-Budget CMOS Processes

TEMAT is a validated precursor for Plasma-Enhanced ALD (PEALD) of TiN, a technique essential for advanced CMOS processing where thermal budgets are tightly constrained. [3] Process optimization studies show that TEMAT can be used in PEALD to deposit TiN films with a low resistivity of ~250 μΩ·cm at substrate temperatures of 300-350°C. [3] This capability enables the formation of high-quality metal gate electrodes and local interconnects on temperature-sensitive device structures. [3]

Conformal TiN Liner/Barrier for High Aspect Ratio 3D Structures

For applications requiring highly conformal TiN liners in aggressive topologies, such as 3D NAND memory holes or advanced TSVs (Through-Silicon Vias), TEMAT is a superior procurement choice based on its demonstrated deposition characteristics. [4] Its MOCVD process, which is surface-reaction-controlled, achieves excellent bottom coverage of ~90% in high aspect ratio contacts. [4] Furthermore, a head-to-head ALD study confirms TEMAT deposits conformal and uniform films in horizontal vias, a critical requirement for the fabrication of next-generation 3D integrated circuits. [4]

Application
Selection Property
Validation Focus
Sub-0.5 µm ULSI barriers
Carbon impurity profile
Film purity and air-stability validation
Advanced memory electrodes
Resistivity ranking among amido precursors
Conductivity endpoint validation
PEALD low-thermal-budget CMOS
Thermal stability window
Process temperature and plasma compatibility
High-aspect-ratio 3D liners
Conformality profile
Step coverage in target topology

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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